molecular formula C7H9NS B14634877 (E)-N-Ethyl-1-(thiophen-2-yl)methanimine CAS No. 54433-72-6

(E)-N-Ethyl-1-(thiophen-2-yl)methanimine

Cat. No.: B14634877
CAS No.: 54433-72-6
M. Wt: 139.22 g/mol
InChI Key: CGVUBENGSOVNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Ethyl-1-(thiophen-2-yl)methanimine is a Schiff base characterized by an imine group (–CH=N–) linking an ethylamine moiety to a thiophene ring. The thiophene moiety provides electron-rich aromaticity, while the ethyl group introduces steric and electronic modifications. This compound is synthesized via condensation reactions between thiophene-2-carbaldehyde and ethylamine under acidic or catalytic conditions . Its structural simplicity and tunable properties make it a precursor for pharmaceuticals, agrochemicals, and materials science applications.

Properties

CAS No.

54433-72-6

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

N-ethyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C7H9NS/c1-2-8-6-7-4-3-5-9-7/h3-6H,2H2,1H3

InChI Key

CGVUBENGSOVNGP-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-(2-thienylmethylene)- typically involves the reaction of ethanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the amine group of ethanamine to form the imine linkage.

Industrial Production Methods

Industrial production of Ethanamine, N-(2-thienylmethylene)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-(2-thienylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl group.

    Reduction: Ethanamine derivatives with reduced imine groups.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

Ethanamine, N-(2-thienylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through the imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thienyl group may also participate in π-π interactions with aromatic residues in biological targets.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Substituents on the imine nitrogen: N-Methyl derivative: (E)-N-Methyl-1-(thiophen-2-yl)methanimine () replaces the ethyl group with a methyl, reducing steric bulk but maintaining similar electronic effects. Aryl-substituted derivatives: Compounds like (E)-N-(5-Chloro-2-methylphenyl)-1-(thiophen-2-yl)methanimine () incorporate aromatic rings, enabling π-π stacking and enhanced binding in biological targets.
  • Modifications on the thiophene ring :
    • Nitro-substituted thiophene : N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine () adds electron-withdrawing nitro groups, altering electronic properties and reactivity.
    • Brominated thiophene : Derivatives such as (E)-1-(3-bromothiophen-2-yl)-N-(4'-methoxybiphenyl-4-yl)methanimine () introduce halogen atoms for cross-coupling reactions or enhanced photophysical properties.

Physicochemical Properties

  • Electronic Properties: HOMO-LUMO Gaps: Brominated derivatives (e.g., 3d–3i in ) exhibit reduced HOMO-LUMO gaps (~3.5–4.0 eV) compared to non-halogenated analogs, enhancing charge-transfer capabilities . Mulliken Charges: Nitro-substituted thiophene derivatives () show increased electron deficiency at the thiophene ring, favoring electrophilic reactions .
  • Thermal and Solubility Properties :

    • Thiophene-2-carbaldehyde oxime () has a melting point of 132–136°C and low water solubility, typical of hydrophobic Schiff bases .
    • Aryl-substituted analogs (e.g., ) display higher melting points (125–142°C) due to intermolecular π-π interactions .

Key Research Findings and Trends

  • Crystallographic Insights : Halogen-substituted imines () form isomorphic crystals with robust C–H⋯X (X = Cl, Br) hydrogen bonds, enabling predictable solid-state packing .
  • Computational Studies : DFT calculations () correlate substituent effects with electronic properties, guiding rational design of functional materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.